Ethanesulfonic acid sodium salt monohydrate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;ethanesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDIDBOOWLDXON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635565 | |

| Record name | Sodium ethanesulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-56-2 | |

| Record name | Sodium ethanesulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulfonic acid sodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethanesulfonic Acid Sodium Salt Monohydrate

Abstract

This technical guide provides a comprehensive overview of Ethanesulfonic acid sodium salt monohydrate, a crucial yet often overlooked reagent in biochemical and pharmaceutical research. The document delves into its fundamental chemical and physical properties, explores its primary applications as a buffering agent and an ion-pairing reagent, and offers detailed, field-proven protocols for its use. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction

Ethanesulfonic acid sodium salt, also known as sodium ethanesulfonate, is the sodium salt of ethanesulfonic acid. In its monohydrate form, it incorporates a single water molecule into its crystalline structure. While seemingly a simple organosulfonate, its unique properties make it a versatile tool in a variety of scientific applications, ranging from maintaining pH in sensitive biological assays to enhancing the separation of charged molecules in analytical chromatography. This guide aims to provide an in-depth understanding of its core properties and practical applications, empowering researchers to leverage this compound to its full potential.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount to its successful implementation in experimental design. This compound is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Its high solubility in water and other polar solvents is a key characteristic, stemming from its ionic nature.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇NaO₄S | [3] |

| Linear Formula | CH₃CH₂SO₃Na·H₂O | [4][5][6][7] |

| Molecular Weight | 150.13 g/mol | [3][4][5][6][7][8] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 248-256 °C (literature) | [4][5][7] |

| Solubility | Highly soluble in water | |

| pKa (of Ethanesulfonic acid) | Strong acid, pKa is low |

Ethanesulfonic acid is a strong acid, meaning its sodium salt is the conjugate base of a strong acid and therefore does not significantly hydrolyze in water to affect pH. This property is crucial for its application as a component in buffer systems and as a counterion in pharmaceutical formulations.

Mechanism of Action and Key Applications

The utility of this compound in research and drug development stems from two primary functions: its role as a biological buffer and its use as an ion-pairing agent in chromatography.

Biological Buffering Agent

In biological and biochemical research, maintaining a stable pH is often critical for experimental success. Ethanesulfonic acid sodium salt is used as a buffering agent, particularly in the slightly acidic to neutral pH range of 5.5 to 6.7.[1] Its effectiveness as a buffer is attributed to its zwitterionic nature at physiological pH and its minimal interference with biological components and enzymatic activity.[9][10] This makes it a suitable choice for a variety of applications, including:

-

Protein purification

-

Enzyme assays

-

Electrophoresis

-

Cell culture media[1]

The selection of a buffer is primarily dictated by its pKa, which should be close to the desired experimental pH.[9]

Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)

The separation of charged or highly polar analytes by reversed-phase HPLC can be challenging due to their poor retention on non-polar stationary phases.[11] Ion-pair chromatography addresses this by introducing an ion-pairing reagent, such as an alkyl sulfonate, into the mobile phase.[12][13]

Ethanesulfonate, with its anionic sulfonate group, can form a neutral ion-pair with positively charged (cationic) analytes.[11][14] This effectively masks the charge of the analyte, increasing its hydrophobicity and promoting its retention on the reversed-phase column, leading to improved separation and peak shape.[11] This technique is particularly valuable in the analysis of pharmaceutical compounds, peptides, and proteins.[11]

Experimental Protocols

Preparation of a 0.1 M Ethanesulfonate Buffer Solution (pH 6.0)

This protocol outlines the preparation of a stock solution that can be used in various biological assays.

Materials:

-

This compound (MW: 150.13 g/mol )

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 15.013 g of this compound.

-

Transfer the powder to a 1 L beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and add a stir bar. Stir until the solid is completely dissolved.

-

Place the pH probe into the solution and monitor the pH.

-

Slowly add 1 M HCl dropwise while stirring to adjust the pH to 6.0. Causality: Since the sodium salt solution will be slightly basic, a strong acid is required to lower the pH to the desired buffering range.

-

Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Cap the flask and invert several times to ensure thorough mixing.

-

Sterilize the buffer by filtering it through a 0.22 µm filter. Autoclaving is generally not recommended for sulfonic acid buffers as it can cause degradation.[10]

-

Store the buffer at 4°C.[15]

Diagram: Workflow for Ethanesulfonate Buffer Preparation

Sources

- 1. Buy this compound | 308103-56-2 [smolecule.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C2H7NaO4S | CID 23680479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanesulfonic acid = 98.0 T 308103-56-2 [sigmaaldrich.com]

- 5. 乙基磺酸 钠盐 一水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 乙基磺酸 钠盐 一水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 乙基磺酸 钠盐 一水合物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Introduction and configuration method of MES sodium salt as a biological buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Introduction: Unveiling a Versatile Tool in Pharmaceutical and Chemical Sciences

An In-Depth Technical Guide to Ethanesulfonic Acid Sodium Salt Monohydrate

This compound, often referred to as sodium ethanesulfonate, is a deceptively simple molecule that plays a critical, multifaceted role in modern research and development.[1][2] While not an active pharmaceutical ingredient (API) itself, its unique physicochemical properties make it an indispensable tool for formulation scientists, analytical chemists, and biochemists. This guide, written from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound. We will move beyond a simple recitation of facts to explore the causality behind its applications, from enhancing the therapeutic potential of drugs to enabling precise analytical separations.

This document will delve into the core chemical and physical properties of sodium ethanesulfonate, explore its pivotal function in pharmaceutical salt formation (esylates), detail its application as a reagent in analytical chromatography and biochemical buffers, and conclude with essential safety and handling protocols.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental nature of a compound is the bedrock of its effective application. This compound is the hydrated sodium salt of ethanesulfonic acid, a strong organic acid.[3][4] Its utility stems directly from the combination of a short alkyl chain (ethane) and a highly polar, ionic sulfonate group.

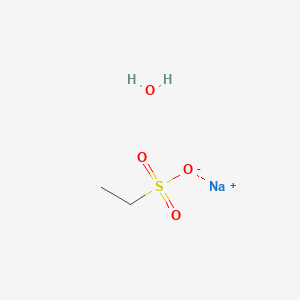

Chemical Structure

The molecule consists of an ethanesulfonate anion, a sodium cation, and one molecule of water of hydration.[4] The sulfonate group (-SO₃⁻) is the conjugate base of a strong acid, meaning it is stable and remains ionized over a wide pH range.

Caption: Structure of this compound.

Physicochemical Data

The compound's high water solubility and stability are its most leveraged characteristics in a laboratory setting.[5] These properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₇NaO₄S (or CH₃CH₂SO₃Na·H₂O) | [6] |

| Molecular Weight | 150.13 g/mol | [6] |

| CAS Number | 308103-56-2 | [4][6] |

| Appearance | White crystalline solid | |

| Melting Point | 248-256 °C (decomposes) | [4] |

| Solubility | Highly soluble in water | [5] |

| Synonyms | Sodium ethanesulfonate hydrate, Sodium esylate | [6] |

Section 2: The Critical Role in Pharmaceutical Drug Development

In drug development, a promising API can fail if it has poor physicochemical properties, such as low aqueous solubility, which often leads to poor bioavailability. Ethanesulfonic acid is a primary tool used to overcome this challenge through the formation of pharmaceutically acceptable salts.

Esylate Salt Formation: A Strategy for Enhanced Bioavailability

The term "esylate" is commonly used in pharmaceutical contexts to refer to the ethanesulfonate salt of an API.[3] The process involves reacting the free base form of a drug molecule (often containing a basic nitrogen atom) with ethanesulfonic acid.

The Causality: The resulting esylate salt combines the therapeutic properties of the API with the physical properties of the ethanesulfonate counter-ion. The high polarity and ionic character of the sulfonate group dramatically increase the salt's interaction with water, thereby improving the API's dissolution rate and solubility in the gastrointestinal tract—a critical first step for absorption into the bloodstream. Because ethanesulfonate is the conjugate base of a strong acid, the resulting salt is less likely to convert back to the less soluble free base form in the varying pH environments of the gut.

A Biologically Inert Excipient

A key requirement for any counter-ion is that it must be biologically inert, meaning it should not have any pharmacological effect of its own or interfere with the API's function.[3] Ethanesulfonate is generally considered to meet this criterion. Its primary role is to act as a stable and safe "vehicle" that improves the delivery and bioavailability of the API, without contributing to its pharmacodynamic or toxicological profile.[3][5] Sodium itself is an essential nutrient, and its contribution from excipients is well-understood in pharmacology.[7]

Caption: Workflow for improving API properties via Esylate salt formation.

Section 3: Applications in Analytical Chemistry

Beyond formulation, sodium ethanesulfonate is a valuable reagent in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC).

Ion-Pairing Reagent in Reverse-Phase HPLC

The Challenge: Standard reverse-phase HPLC columns (like C18) are excellent for separating non-polar compounds. However, they struggle to retain and resolve highly polar, ionic analytes, which have little affinity for the non-polar stationary phase and elute quickly, often with the solvent front.

The Solution: Ethanesulfonate can be used as an ion-pairing reagent in the mobile phase.[8] The underlying principle is to form a neutral, more hydrophobic complex that can be retained and separated on a reverse-phase column.

The Mechanism:

-

The ethanesulfonate anion, with its ethyl "tail," has some affinity for the non-polar stationary phase, forming a dynamic ionic layer.

-

Positively charged (cationic) analytes in the sample then "pair" with the retained sulfonate anions.

-

This neutralizes the analyte's charge and increases its overall hydrophobicity, leading to greater retention on the column and enabling separation from other components.

Caption: Experimental workflow for Ion-Pair Reverse-Phase HPLC.

Experimental Protocol: HPLC Separation of a Cationic Analyte

This protocol is a representative, self-validating system for using an ethanesulfonate salt as an ion-pairing reagent.

Objective: To separate a cationic analyte (e.g., a basic drug) from related impurities.

Methodology:

-

Mobile Phase Preparation (1 Liter):

-

Step 1.1: Weigh 1.50 g of this compound (yields an approx. 10 mM solution) and dissolve in 900 mL of HPLC-grade water. Causality: This concentration is a common starting point; it's high enough to provide sufficient ion-pairing capacity without causing excessive column backpressure or salt precipitation.

-

Step 1.2: Adjust the pH to 3.0 using phosphoric acid. Causality: A low pH ensures that most basic analytes are fully protonated (cationic) for consistent ion-pairing and that column silanols are suppressed, improving peak shape.

-

Step 1.3: Add 100 mL of HPLC-grade acetonitrile (ACN). The final composition is 90:10 Water:ACN with 10 mM sodium ethanesulfonate. Causality: The ACN percentage is the primary driver of retention; this low organic content is typical for retaining polar compounds. Adjust as needed to achieve optimal retention time.

-

Step 1.4: Filter the mobile phase through a 0.45 µm filter and degas thoroughly. Causality: Filtration removes particulates that can clog the system, and degassing prevents air bubbles from interfering with the pump and detector.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Temperature control ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

Detector: UV detector at a wavelength appropriate for the analyte.

-

-

System Equilibration and Validation:

-

Step 3.1: Flush the column with the prepared mobile phase for at least 30-60 minutes. Causality: This is critical for allowing the ion-pairing reagent to fully equilibrate with the stationary phase, ensuring stable and reproducible retention times from the first injection.

-

Step 3.2: Perform several blank injections (mobile phase) to ensure a clean baseline.

-

Step 3.3: Inject a known standard of the analyte to determine its retention time and peak shape. A sharp, symmetrical peak validates that the ion-pairing mechanism is working effectively.

-

Section 4: Broader Research and Biochemical Applications

The utility of sodium ethanesulfonate extends beyond chromatography and formulation into fundamental biochemical research.

-

Biological Buffer: Due to its stability and minimal interference with biological processes, it can be used as a buffering agent in biochemical assays, such as enzyme kinetics or protein purification, to maintain a stable pH.[5][9]

-

Organic Synthesis: It can serve as a source of the ethanesulfonate group, which can be introduced into other molecules to enhance water solubility or modify reactivity for further chemical synthesis.[10]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is paramount. This compound is considered a hazardous substance, primarily as an irritant.[11]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[4][6][12]

| Hazard Code | Hazard Statement | Pictogram | Signal Word |

| H315 | Causes skin irritation | ! | Warning |

| H319 | Causes serious eye irritation | ! | Warning |

| H335 | May cause respiratory irritation | ! | Warning |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[13][14] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[14]

-

Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[4]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[4][13] The compound is hygroscopic (absorbs moisture from the air), making a dry environment crucial.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a quintessential example of a foundational chemical that enables significant advancements in more complex fields. For the drug development professional, it is a key that unlocks the therapeutic potential of poorly soluble APIs through esylate salt formation. For the analytical scientist, it is a versatile tool for achieving challenging separations via ion-pair chromatography. Its simple structure belies a broad utility, grounded in the fundamental principles of solubility, polarity, and ionic interactions. A thorough understanding of its properties and mechanisms, coupled with rigorous safety practices, allows researchers to fully leverage this valuable compound.

References

- Separation of 1-Hexanesulfonic acid, sodium salt on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEowzOGnzxhJPvf5rhIMwU0NfAABgM9s2pjhtpl7kmqutgZyntXvrMnH2ZDoM2boQfzZOxRh81CM0jcSJzio7pOdCmXGtlQtHTRgPyixr-ErAv_XPSPephois7ZUXEfRRypuOYDP2yNsO7trBNuxm1yIyy_lRCDdu8fDMYl1WJ0SzT6PR5yqwu8MAklIa32yJuI4aiaH2k]

- This compound | C2H7NaO4S | CID 23680479. PubChem, National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTFmMraT_zdVi4X6OwammSJiPsp_2nYrOd8PeP_82nGLma4PzsNHxOpX9yonzmjCN4jdY9MwaKgF4da9GojA6fTCOZKuVzxNUedKs3UZwSnEp5nVWeHGNItsmpElC0A1Ahzim9WleAQxuJ-Btxl_t9-QOTyYJ3-CqsXbwWrjaNcRMlYRpdwER1CA6dcKOSlr8=]

- Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applications. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmLmuPv2FShuvqEAf3Ve8-YEts-DZUlfrAwbPge8QOHEEeI8mDLkFWcDUXTgH1PuQZX1wG_17ciyT5CspG0sgtsnub6XgqbmPzrGcppwGInXYmTbBKmOEquP8JblFu-ovnipusq76cTNbp1JFNPrEcM_sdpkcJ_6YPZwTJD-qli-HJVa2PbIc92KIZU-PhEnkEvR5zGi56R7xaRm3u_0kwzTsLjF8mZ7jkvCSXieTnjDhGy2EFTtyu0sKEXBlTitw=]

- This compound. MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbIeMiFe08oLjrl7v9KL4cJtGrtDOpHDowTfrYud7E_5yuRvxv9K6AmO3BgS3AfIOVTqxVZNkJAySvTpnk5ge7oZ4tu1nHB72Rcd5kSPfLAnnJy5JdMDkdOBVSVJb-ClmcYgj4RzcPGDK61_9d9kI6kl64JUvapNNOFH-_wL9WvDNgFRCv4KwUEEA=]

- Material Safety Data Sheet - 2-Chloroethanesulfonic Acid, Sodium Salt Monohydrate. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuvEpZK5s-mnPhE7M0pz_1ZRxzSpfVGLSMd1_iafrVKyOz0PDp8NAZGUULMFOsFaVIcWrLG3OkE86ejbVSU3QJbUG20xbakm8daVSRuRaIRcyK2G4N_BxN2VhIUiRF94LBZNjcBD1-r5xHBwkq]

- This compound, ≥98.0% (T). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQgALKpxSpOsK02YykSJNQplCvymBmezYvAhh0_QmcRlywC-E2gBXyLwXHp9OHkvGkC2OqZpzUVmwExXHBvMbE-D0mwkKMs1GUlz7Yv93EcAcfRwqegQSWlCVdLjvc1xcyEHJjDXBBW6dZTio-YZBj]

- SAFETY DATA SHEET - Ethanesulfonic acid sodium salt. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl9IC6czpyYKk1NO_5ULmltKWTiku91t694eSyAe0hs1CBEEjzM0O1rCWynSKwuyVh3Tbokdbfu4vq8Z2FoLadh-wy8WNXd3c9rgVwXlMtQvhcfubnXHrtQY1MyDCNaWI9lqFYtqKG_X2fLPcQ0VNamnaVcCxbD4tWw_C7AVaaVQTZ68QVtR_qK7DcG5Pqd35G3Xg8NohI5xyM55LUOOEqmqkZ5J3U38PSZWuWz1vwT06c9YyhRb3s37KCc_eh]

- SAFETY DATA SHEET - Ethanesulfonic acid sodium salt. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrkj0sgrPEhiVIffjWzdKi9mRzFV2G3xtsNyUq9XFGyoq-93DfEUL7wO1RveiJ3uF7NF_VKkodWZZdaw4JBV8XBR_pfx6Wnh8XYmUXgsTO5GmNIcgYpkUQRlCfy89rT88wbBO9V66tdIcgOWX6YqaepLtwoAJQ998cdhx7c3eW17WymclDQGuq11uVH9AFMSlhNlqcRtA5xlpSF20M635aZdtmwMDRizbn1C-sePXwV3HFKazMAqxK__EuqHH-Tmol2fcFirTzjZbtXJ3W]

- This compound 97%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNz7o9REg2zr09tqbbi9wez0BPmabl3qco17H1Xe7hwJbEM5EY9Xxy_ZuHU6kLgMPCWRH8xHwWW2SiY1nXrL4sY28-JT_0YrEJvtLDOu2uTpsP_X4tUjY629uG8vbwsKICK_SEgUgLR5vbGMlW2pvxRcP9jg==]

- Buy this compound | 308103-56-2. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnw0U_zwvc3iccUUJfwA2W9QSAZq7-UoAl3Iiy1MsJ3ThUe2WJFAMEOGMeOzI6WMjkFOD3Cngz_-4QxPFQDNLHIdZczwKgTYdkxBCgVgjCFaalXZqxn-1IbNTUWwbgYKhG7C6fdBA=]

- ETHANESULFONIC ACID SODIUM SALT - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSYktsgymxgotc-QwFOtatlmfgO-QKGJ6wbmhHi0UT9C9XDDQ90D69qjLEuparg5cdNnU0IhYJs7eifDacDWvg7WnnSv0w-IrB1c_vCP3UenracyD5UCiC9HmucQMDDUXjWKGi2Dmm8KC5rlQ9rvFLTAuFDxZCSD3S_YpvySOnIg==]

- ETHANESULFONIC ACID SODIUM SALT. Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnzAN5RDuX1Pl7851Yg-Xyb6fJ-fPhUK2lZfCAc9Bvb74ZDGr5VIbooZo_sWPxioYRzr43xH8KaZsIM0IEjbTKGUSf-J6lpBgAxqrYNYzWlhovPQFzmQE_XYxX4bHQCqjE-hPMaTdxH2e-YfhBMkcRBj7-OnZTxea3wKUkw4A856aL]

- Ethanesulfonic acid - Safety and Handling. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUUfSLayTizWi87nAy-OcyoQRfLdkf2hHZPFahzxVeHOLzSa2NFyAiugw9OGWYqd1MZUs8SMSonr6ORBca-AgbSiLPXamD5dS4_C9Ibop9ZHrsMl7cFxNmFi_ncY72CfemGdvr]

- SAFETY DATA SHEET - Ethanesulfonic acid sodium salt (Feb 2024). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXHZE8IFTptcnz2uEYjJqnxCLn9FVqOLJYriWpDZ4SFF_sJi6GXFAeHepNF_uMilIHQ9dva_zoFQ8ot2dYK8tG6TPqom7nJkcwp1nx6tG0hNfE9C57zUPVIlhUVK9TwZ-3c9DVME4pKSpQYEhB7x93HWkiOzIMbTkFjWSS7EwUSLUoO6d9rt9PfeRitbQ=]

- 1-Hexanesulfonic acid, sodium salt. SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhcCiIbqv35l5qxqMZhDzhFeRFMKAJ878fm3bn5qP_WuJQiz6WtUU8cwugOGZ9BtH9M2sGlzRvQCg9w6b0QVVQYnuqPNegvVz06gBJAP_PblZxYna09hEKBoTWd-xXALSlj1AgnXAs0NgAUKCGKA==]

- 2-Chloroethanesulfonic acid sodium salt hydrate. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWMKgjTvfQdW3pwRobSsxYH2Pnfzu06IU9gRxiAKRa_ucUAV3C0eTFgaM8BNrJ3x_CwyoxUShRoa8Cr1sJC6NS08bbWteFp0OyCTiWSYUef0sVgFYSHMA1Fd6seaqMoLubRY=]

- 2-(N-Morpholino)ethanesulfonic acid sodium salt. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVqtONU6vuRtmFCBiI5BqowKC4G0Pt2t4g2JA54VuI6bXeDiyKxtA4sOM1zapMzUij6-3OspMdwP-XEFhxwGpS8pJwURGiE6ifUWChj0eJ9YYOK-l1hBrKqsZh_FuuBW6BPF8=]

- GHS SDS for this compound. XiXisys. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBUNpGsK-SAfzqM-rev8dTE3fIeYis7dkA7886Jk6zZJkDTvpYx4zsXuxHQeQacte6hSYs61Poc2889KaOtTP8qLq4yofWs39xF2HvyaZz8YhLQ0Vzw8qFh7-dBPhMWb4Pxqcl_Qm2KpE=]

- 1-Hexanesulfonic acid sodium salt (Monohydrate) HPLC. Chemical Worlds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk-lEbbJEy7-lMu4W2YRHU8SQORYmeOXBK_j3XJ_MWt-ZjdZFPn3TbHk-piHkhyqf3_c2FF9yF1pp6C_sgEuzMdgmiBL5hv1dju4Iee6U5bJKjzOUGvBwQCtS1uAugcg8dll-Ag8DGBKpZYZqYFj42c9zZqnl5QTfZdQbPYJkWVSQmW7hKtKtJQ8RhBlHmJtfY]

- Ethanesulfonic Acid Sodium Salt | 5324-47-0. Chemical Bull Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ymo3G30IovKn4SAOu-rPskVKFECpQiomiiDfLa0-AZcjCz59hkCnn3AdGDchXf8bPk47RKUD1Cg0szPhsRjfBqjxug22LDJz3FCXIMD87ybu1akeWa1JB9nCc4aDNFbvnp9t_kkq0ntmpVJ3gpWAH9iMUKCY0YDgLigP4WncyA==]

- Ethanesulphonic acid sodium salt, for HPLC 99%+. Otto Chemie Pvt Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ61bQksH0EXqLMnjp8f05f1sMts34ilt-g32prN3Cv0x_rodB8ZqaRCkwFGW5EAgiUdSDilU9YglYwS8ssjkWpFTTWY0PDryG5b1pw5kollE0MnEw_YgvKqphYrL1IAQvo3H8xw1O0JxFu6SoY8azPwfyFMbaj9NM8xw28-AFwQV1ogaKEZZEcR5ytLkdGXlAX0X0ON9o-7s-ymkBag==]

- This compound. BioCat GmbH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpDLmCSyxSJmBXwANcFhIW5pmCgETNu_n1MTlXbpQMFkasGDNzDVZ_9bxA92FMJYhasg5jkQ0J_BFRJTNcdJfzBWX4KmDbU1Y6G5DV6Ux77oBRDI57mk8vP71srchg5P5MCjPf195N2a5yN548dG9ILl3vCeouXHK3i_ZSAgFgdGLP1CNnSgi2NujCIRGyo9zxYnHDW875eGk=]

- Sodium Ethanesulfonate - Leading Sulfonic Acid & Guanidine Supplier in China. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrLm4fk_IwKyx-nMKbtPaICgnNU4cZ4zkHiToxfoB94C6mthw61yU5Jrwf_WWEtkJ6uWxsQ5osOrypN1LiyR0syD5l7Wr1osOiac3kxlLSX-gHzBaXddcdQNHM6_7PmpxaDnivAXm7o8FtE5ibmQn3kGDyctKP3s7P_Qg_Pg3qbl9QakyRCINaODZZCbm1x-mgRjIt2YhocctjyLp4ZTJF]

- Method for preparing ethylenediamine ethanesulfonic acid sodium salt. Google Patents. [URL: https://vertexaisearch.cloud.google.

- Sodium ethanesulphonate | C2H5NaO3S | CID 4192170. PubChem, National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkShzpcYXHki4vT1HlDk1LihUqpuLjC6sfwXXOvgfBKONV1MD9BN5TJhQrly91e3kIm9pJyDJ7ijqdRl9f7x8Fs_dne7G6kJTuKychI9kmm-q_JAd28GV0nufzewejrS_eBs6a_Uou_YKTTmRCAWlsE6kRIZZGNsN66EE=]

- Questions and answers on sodium used as an excipient in medicinal products for human use. European Medicines Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZfr6hdewn7M-kuDLfkm--sg4f3HPvZAMQaZVzAm5j7Dp57pe0W_ZezJaqJRDsYR0tzB12ZE_mc54BjTAsEp_zvkh0uZQgPuFaKH6gtHX8R0UT1JbFOyWiCWcBLb45zLYiS7e4doIyUWPKsrIk0JVEBE35COZMWvK8xGfj0VhENh1sW6253-nyZuRTxHUbVmdkQyUu1d0RmW8UaCTF9gObx4Zkb_8oqpmvCMc=]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocat.com [biocat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethanesulfonic acid 97 308103-56-2 [sigmaaldrich.com]

- 5. Buy this compound | 308103-56-2 [smolecule.com]

- 6. This compound | C2H7NaO4S | CID 23680479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Separation of 1-Hexanesulfonic acid, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Sodium Ethanesulfonate Manufacturer & Supplier in China | High Purity C2H5SO3Na | Applications, Price & Safety Data [sulfonic-acid.com]

- 11. fishersci.com [fishersci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 308103-56-2 Name: this compound [xixisys.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.ie [fishersci.ie]

Ethanesulfonic acid sodium salt monohydrate chemical structure

An In-depth Technical Guide to Ethanesulfonic Acid Sodium Salt Monohydrate Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a crucial, yet often overlooked, reagent in the landscape of pharmaceutical development and biochemical research. While simple in structure, its properties as a salt-forming agent, a biologically compatible buffer, and a synthetic building block are indispensable. This guide provides a comprehensive technical overview intended for the practicing scientist. It moves beyond basic data to explore the causality behind its applications, from the fundamental principles of its chemical structure to its strategic implementation in enhancing the properties of Active Pharmaceutical Ingredients (APIs). We will cover its physicochemical properties, synthesis, and key applications, supported by illustrative workflows and generalized experimental protocols to bridge theory with practice.

Chemical Identity and Molecular Structure

This compound is the hydrated sodium salt of ethanesulfonic acid. Its identity is defined by a unique combination of an organic anion, an inorganic cation, and a molecule of water, which collectively dictate its physical and chemical behavior.

Nomenclature and Identification

A clear identification is paramount for regulatory and research purposes. The key identifiers are summarized below.

| Identifier | Value | Source(s) |

| Common Name | This compound | [1][2][3] |

| IUPAC Name | sodium;ethanesulfonate;hydrate | [4][5] |

| Synonyms | Sodium-ethanesulfonate monohydrate | [1] |

| CAS Number | 308103-56-2 | [1][2][3][5] |

| Molecular Formula | CH₃CH₂SO₃Na·H₂O (or C₂H₇NaO₄S) | [2][3][5][6] |

| Molecular Weight | 150.13 g/mol | [1][2][3][4][5][6] |

| InChI Key | ZWDIDBOOWLDXON-UHFFFAOYSA-M | [1][5] |

Analysis of the Molecular Structure

The compound's structure is an ionic assembly. It consists of an ethanesulfonate anion (CH₃CH₂SO₃⁻), a sodium cation (Na⁺), and one molecule of water of hydration. The ethanesulfonate anion features a central sulfur atom covalently bonded to an ethyl group and three oxygen atoms. The negative charge is delocalized across the three oxygen atoms, creating a stable sulfonate group. This anion forms a strong ionic bond with the sodium cation. The water molecule is integrated into the crystal lattice, contributing to the stability of the solid-state structure.

Caption: Core components of the chemical structure.

Physicochemical Properties and Characterization

The utility of this compound is a direct result of its physical properties, which are summarized below.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [4] |

| Melting Point | 248-256 °C (decomposes) | [1] |

| Solubility | Highly soluble in water and other polar solvents. | |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [4] |

| Stability | Stable under standard laboratory conditions. | [4] |

The Role of Hydration and Solubility

The presence of the ionic sulfonate group and the sodium counter-ion makes the compound highly polar, leading to its excellent solubility in water. The water of hydration plays a critical role in stabilizing the crystal lattice. However, this also contributes to its hygroscopic nature, a crucial consideration for storage and handling.[4] To ensure accurate weighing and concentration calculations, the material should be stored in a desiccator or a tightly sealed container in a dry environment.

Synthesis and Manufacturing Considerations

Primary Synthesis Route: Acid-Base Neutralization

The most direct and common synthesis method is the neutralization of ethanesulfonic acid with a sodium base, typically sodium hydroxide. This is a straightforward acid-base reaction that yields the sodium salt and water. The monohydrate form is then obtained through controlled crystallization from the aqueous solution.

Causality of Choice: This method is preferred for its high yield, simplicity, and the purity of the resulting product. The starting materials are readily available, and the reaction proceeds to completion under mild conditions.

Caption: Workflow for improving API properties via Esylate salt formation.

Illustrative Protocol: Esylate Salt Formation

This protocol describes a generalized procedure for the salt screening of a hypothetical basic API.

-

Stoichiometric Calculation: Calculate the molar equivalents. Weigh 1.0 mmol of the basic API and 1.0 mmol of ethanesulfonic acid.

-

Dissolution: Dissolve the API in a suitable organic solvent (e.g., acetone, isopropanol) with minimal heating.

-

Acid Addition: In a separate vessel, dissolve the ethanesulfonic acid in a small amount of the same solvent. Add this solution dropwise to the API solution while stirring.

-

Precipitation/Crystallization: The esylate salt will often precipitate immediately. If not, the solution may be cooled, or an anti-solvent (e.g., heptane) may be added to induce crystallization.

-

Isolation: Collect the resulting solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials.

-

Drying: Dry the final salt product under vacuum at a controlled temperature (e.g., 40-50 °C).

-

Self-Validation/Characterization: Confirm successful salt formation by analyzing the product's melting point (which should be sharp and different from the free base), solubility, and spectroscopic data (e.g., NMR, FTIR).

Application as a Biological Buffer

In biochemical and cell culture applications, maintaining a stable pH is critical. Ethanesulfonic acid sodium salt can be used as a component of a biological buffer. [4][7] Causality of Choice: Sulfonate-based buffers are often chosen because they are chemically robust and exhibit minimal interference with biological processes. [8]They do not chelate divalent cations (like Mg²⁺ or Ca²⁺) to the extent that phosphate or citrate buffers do, which is a critical advantage in many enzyme assays where these ions are essential cofactors.

Illustrative Protocol: Preparation of a 100 mM Buffer Solution (pH 6.0)

-

Weighing: Weigh the appropriate amount of this compound required for the final volume of 100 mM solution. For 1 liter, this would be 15.013 g.

-

Dissolution: Add the solid to approximately 800 mL of deionized, purified water in a beaker with a magnetic stir bar. Stir until fully dissolved.

-

pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add a strong acid (e.g., 1 M HCl) dropwise while monitoring the pH. Continue adding until the pH reaches the target of 6.0.

-

Note: The parent acid, ethanesulfonic acid, would be used to adjust the pH downwards if starting with a basic solution.

-

-

Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization (Self-Validation): For cell culture or sensitive biological applications, sterilize the buffer by passing it through a 0.22 µm filter. This ensures the removal of microbial contaminants that could invalidate experimental results.

Safety and Handling

This compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]* Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. When handling the powder, work in a well-ventilated area or use a fume hood to avoid inhalation. * Storage: Store in a tightly closed container in a cool, dry place to mitigate its hygroscopic nature.

Conclusion

This compound is a foundational tool for chemical and pharmaceutical scientists. Its value is derived from the predictable and advantageous properties conferred by its simple ionic structure. In drug development, its role as a precursor to esylate salts provides an elegant and effective solution to the persistent challenge of poor API solubility. In the research lab, its stability and biological compatibility make it a reliable buffering agent. A thorough understanding of its chemical nature, from its hydrated structure to its synthetic route, empowers researchers to leverage this versatile compound to its full potential.

References

-

This compound | Semantelli. (URL: [Link])

-

This compound | C2H7NaO4S | CID 23680479 - PubChem. (URL: [Link])

-

ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya. (URL: [Link])

Sources

- 1. 乙基磺酸 钠盐 一水合物 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Semantelli [semantelli.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 308103-56-2 [smolecule.com]

- 5. This compound | C2H7NaO4S | CID 23680479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Ethanesulfonic Acid Sodium Salt Monohydrate (CAS No: 308103-56-2)

Introduction: Beyond a Simple Salt - A Key Enabler in Modern Drug Development

Ethanesulfonic acid sodium salt monohydrate, often referred to as sodium ethanesulfonate monohydrate, is a chemical entity that, at first glance, appears to be a straightforward organic salt. However, for researchers, scientists, and professionals in drug development, its significance extends far beyond its simple structure. In the pharmaceutical industry, the conjugate acid, ethanesulfonic acid, is a widely utilized counterion to form 'esylate' salts of active pharmaceutical ingredients (APIs). This strategic pairing is a critical tool in overcoming the prevalent challenges of poor solubility and stability that can hinder the therapeutic potential of promising drug candidates.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its pivotal role in pharmaceutical formulation, supported by practical methodologies and field-proven insights.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. These properties dictate its behavior in various solvent systems and its suitability for different formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 308103-56-2 | [2] |

| Molecular Formula | CH₃CH₂SO₃Na·H₂O | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Synonyms | Sodium-ethanesulfonate monohydrate, Sodium ethanesulfonate hydrate | [2] |

| Appearance | White solid | [2] |

| Melting Point | 248-256 °C (literature) | [2] |

| Solubility | Readily soluble in water. | |

| InChI Key | ZWDIDBOOWLDXON-UHFFFAOYSA-M | [2] |

Synthesis and Crystallization: A Representative Protocol

While numerous synthetic routes to sulfonated compounds exist, a common and straightforward laboratory-scale preparation of ethanesulfonic acid sodium salt involves the neutralization of ethanesulfonic acid with a sodium base, followed by crystallization. The formation of the stable monohydrate is achieved through controlled crystallization from an aqueous solution.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize and crystallize this compound.

Materials:

-

Ethanesulfonic acid (C₂H₆O₃S)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

-

Neutralization:

-

In a flask equipped with a magnetic stir bar, dissolve a known quantity of ethanesulfonic acid in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of sodium hydroxide solution (or sodium bicarbonate portion-wise to control effervescence) to the stirred ethanesulfonic acid solution.

-

Monitor the pH of the solution. Continue the addition of the base until a neutral pH (approximately 7.0) is achieved. The reaction between ethanesulfonic acid and sodium hydroxide produces the sodium salt and water.

-

-

Concentration:

-

Transfer the resulting sodium ethanesulfonate solution to a round-bottom flask.

-

Concentrate the solution using a rotary evaporator under reduced pressure to remove the majority of the water, resulting in a viscous solution or a slurry.

-

-

Crystallization:

-

Transfer the concentrated solution to a crystallization dish.

-

Add a small amount of ethanol to the concentrated aqueous solution to act as an anti-solvent, which will reduce the solubility of the salt and promote crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The presence of water during this process facilitates the formation of the monohydrate.

-

If crystallization does not initiate spontaneously, scratching the inside of the dish with a glass rod or adding a seed crystal of sodium ethanesulfonate monohydrate can induce nucleation.[3][4]

-

-

Isolation and Drying:

-

Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent without driving off the water of hydration.

-

Causality Behind Experimental Choices: The use of a strong acid (ethanesulfonic acid) and a strong base (sodium hydroxide) ensures a complete neutralization reaction. The slow cooling and the use of an anti-solvent are critical steps to control the crystallization process, favoring the formation of well-defined crystals of the desired monohydrate form.

The Role in Drug Development: The Power of the Esylate Counterion

The primary application of ethanesulfonic acid in the pharmaceutical industry is as a counterion to form 'esylate' salts with basic active pharmaceutical ingredients (APIs). This strategy is employed to enhance the physicochemical properties of the API, which can have a profound impact on the drug's overall performance.[1]

Workflow for Improving API Properties via Esylate Salt Formation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmakb.com [pharmakb.com]

- 3. S150: Chemical Rxns – Crystallization – Saturated Sodium Acetate | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 4. Crystallization from a Supersaturated Solution [chem.rutgers.edu]

An In-depth Technical Guide to Ethanesulfonic Acid Sodium Salt Monohydrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid and its corresponding sodium salt represent a cornerstone in modern pharmaceutical development and biochemical research. While seemingly a simple molecule, its strategic application as a counter-ion in the formation of "esylate" salts of active pharmaceutical ingredients (APIs) is a critical tool for overcoming challenges of poor solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive technical overview of ethanesulfonic acid sodium salt monohydrate, from its fundamental physicochemical properties to its practical application in drug formulation and the rigorous analytical methodologies required for its control. Beyond its role in drug development, this document will also touch upon its utility as a versatile biochemical reagent. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively leverage this compound in their work, ensuring both efficacy and regulatory compliance.

Chemical and Physical Properties

This compound is the hydrated sodium salt of ethanesulfonic acid. Its chemical structure consists of an ethyl group bonded to a sulfonate group, with a sodium ion as the counter-ion and one molecule of water of hydration. This structure imparts high polarity and, consequently, excellent water solubility, a key attribute for its applications.

Key Identifiers and Properties

A summary of the essential chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 150.13 g/mol | |

| Molecular Formula | C₂H₇NaO₄S (or CH₃CH₂SO₃Na·H₂O) | |

| CAS Number | 308103-56-2 | |

| Appearance | White crystalline solid | |

| Melting Point | 248-256 °C (literature) | |

| Solubility | Highly soluble in water | |

| pKa (of parent acid) | -1.68 | [3] |

The Role of Ethanesulfonate in Pharmaceutical Development

The primary utility of ethanesulfonic acid in the pharmaceutical industry is as a salt-forming counter-ion to enhance the properties of APIs.[1] Many promising drug candidates exhibit poor aqueous solubility in their free-base or free-acid form, which can severely limit their bioavailability and therapeutic efficacy.[4] By reacting a basic API with ethanesulfonic acid, an "esylate" salt is formed, which often possesses significantly improved physicochemical characteristics.[1]

Mechanism of Property Enhancement

The formation of an esylate salt leverages the strong acidic nature of ethanesulfonic acid (pKa -1.68) to protonate a basic functional group on the API.[3][4] This proton transfer results in an ionic salt with a crystal lattice structure that is typically more readily disrupted by water molecules than the parent compound, leading to:

-

Enhanced Aqueous Solubility: The high polarity of the esylate salt dramatically increases its affinity for water.

-

Improved Dissolution Rate: A direct consequence of increased solubility, leading to faster dissolution in physiological fluids.[5]

-

Greater Stability: The crystalline nature of many esylate salts can lead to improved chemical and physical stability compared to the amorphous or less stable crystalline forms of the parent API.[5]

-

Modified Hygroscopicity: Salt formation can alter the tendency of a compound to absorb atmospheric moisture.[6]

The decision to form a salt is guided by the pKa difference between the API and the counter-ion; a difference greater than 2-3 units generally ensures a stable salt is formed.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];

} Workflow for improving API properties via Esylate salt formation.

Synthesis and Analytical Methodologies

The successful application of this compound requires robust synthesis and analytical control strategies. This section provides generalized protocols for the synthesis of esylate salts and the analysis of the sodium salt form.

Generalized Protocol for Esylate Salt Synthesis

This protocol describes a typical solvent-mediated process for the formation of an esylate salt of a basic API.

Objective: To prepare the ethanesulfonate (esylate) salt of a basic Active Pharmaceutical Ingredient (API) to improve its physicochemical properties.

Materials:

-

Basic API

-

Ethanesulfonic acid (typically a 70% aqueous solution)[7]

-

Suitable solvent (e.g., methanol, ethanol, acetone)

-

Anti-solvent (if required for crystallization, e.g., isopropanol, tert-butyl methyl ether)

-

Stir plate and magnetic stir bar

-

Reaction vessel (round-bottom flask or beaker)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Drying oven (vacuum or standard)

Procedure:

-

Dissolution of API: Dissolve a known molar quantity of the basic API in a minimal amount of the chosen solvent in the reaction vessel with stirring. Gentle heating may be applied if necessary to achieve complete dissolution.

-

Addition of Ethanesulfonic Acid: Stoichiometrically add one molar equivalent of ethanesulfonic acid to the API solution. The acid should be added dropwise with continuous stirring.

-

Salt Formation and Crystallization:

-

The esylate salt may precipitate directly upon addition of the acid.

-

If no precipitate forms, continue stirring at room temperature for a period (e.g., 1-2 hours) to allow for salt formation.

-

Crystallization can be induced by cooling the solution, reducing the solvent volume via evaporation, or by the slow addition of an anti-solvent until turbidity is observed.

-

-

Isolation of the Salt: Collect the precipitated esylate salt by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials.

-

Drying: Dry the purified esylate salt in an oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved. A vacuum oven is preferred to minimize the use of high temperatures.

-

Characterization: Confirm the identity and purity of the resulting salt using appropriate analytical techniques such as NMR, FTIR, DSC, and HPLC.

Analytical Methodologies

This protocol provides a general method for determining the purity of this compound.

Principle: A non-aqueous acid-base titration is performed. The ethanesulfonate anion is weakly basic and can be titrated with a strong acid in a non-aqueous solvent.

Materials:

-

This compound sample

-

Glacial acetic acid (solvent)

-

Perchloric acid (0.1 N in acetic acid), standardized

-

Crystal violet indicator

-

Analytical balance

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample into a 100 mL beaker.

-

Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved.

-

Titration:

-

Add 2-3 drops of crystal violet indicator to the solution. The solution will appear violet.

-

Titrate the solution with standardized 0.1 N perchloric acid.

-

The endpoint is reached when the color of the solution changes from violet to blue-green.

-

-

Calculation:

-

Calculate the percentage purity using the following formula:

Where:

-

V = Volume of perchloric acid consumed in mL

-

N = Normality of the perchloric acid titrant

-

MW = Molecular weight of this compound (150.13 g/mol )

-

W = Weight of the sample in grams

-

-

This method is suitable for determining the purity of ethanesulfonic acid sodium salt and for quantifying it in various matrices.

Principle: Reversed-phase HPLC with ion-pairing chromatography is often used. An ion-pairing reagent is added to the mobile phase to enhance the retention of the highly polar ethanesulfonate anion on a non-polar stationary phase. Alternatively, for simple purity checks, a reverse-phase method without an ion-pairing agent can be employed.[8]

Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition system

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. A typical composition could be a mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% phosphoric acid.[8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Low UV, e.g., 210 nm (as ethanesulfonate has no strong chromophore)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the range of the standard curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

The use of ethanesulfonic acid in syntheses involving alcohols can potentially lead to the formation of ethanesulfonate esters (esylates), which are considered potential genotoxic impurities (PGIs).[9] Regulatory bodies require strict control of such impurities.[10]

Principle: A highly sensitive and selective method using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed to detect and quantify trace levels of esylate impurities in the API.[9]

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];

} Experimental workflow for the analysis of Esylate impurities by GC-MS/MS.

Instrumentation:

-

GC system coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

-

Capillary column suitable for polar analytes (e.g., DB-624)

-

Autosampler

Procedure (based on Nintedanib Esylate analysis): [9]

-

Standard Preparation:

-

Prepare a stock solution containing the target esylate impurities (e.g., Methyl Ethane Sulfonate, Ethyl Ethane Sulfonate) in a suitable solvent like ethyl acetate.

-

Create a series of calibration standards by diluting the stock solution in iso-octane to cover the desired concentration range (e.g., 1.0 ppb to 100 ppb).

-

-

Sample Preparation:

-

Accurately weigh the API sample (e.g., 75 mg) into a vial.

-

Add a precise volume of iso-octane (e.g., 1.5 mL).

-

Vortex the mixture for approximately 1 minute to extract the impurities.

-

Filter the solution through a 0.22 µm syringe filter. The filtrate is now ready for analysis.

-

-

GC-MS/MS Analysis:

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold, then ramp up to a final temperature to ensure separation of the analytes.

-

Carrier Gas: Helium

-

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target impurity.

-

-

-

Quantification:

-

Analyze the calibration standards to generate a calibration curve.

-

Analyze the sample preparation and quantify the amount of each esylate impurity based on the calibration curve. The results are typically reported in ppm or ng/g relative to the API.

-

Safety and Handling

This compound is considered a hazardous substance and requires appropriate handling precautions.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and long-sleeved clothing.

-

Respiratory Protection: Use a dust mask (e.g., N95) when handling the powder.

-

-

Handling:

-

Handle in a well-ventilated area.

-

Avoid dust formation.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[11]

Conclusion

This compound is far more than a simple biochemical reagent; it is a critical enabling tool in pharmaceutical development. Its primary application in forming esylate salts provides a reliable and effective strategy to overcome the significant hurdles of poor API solubility and stability.[1] However, its use necessitates a thorough understanding of the potential for genotoxic impurity formation and the implementation of highly sensitive analytical methods for their control.[10] By integrating the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound to advance their research and development programs.

References

-

Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

-

Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. ASMS 2017 TP. Retrieved from [Link]

-

Elder, D. P., & Teasdale, A. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethanesulfonic acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2023). A CAPILLARY GC-MS ANALYSIS OF RESIDUAL ETHANESULFONATES IN TENELIGLIPTIN. Rasayan J. Chem., 16(2), 1-6. Retrieved from [Link]

-

European Patent Office. (2023, December 13). PROCESS OF PREPARING ACTIVE PHARMACEUTICAL INGREDIENT SALTS (EP 3405176 B1). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethanesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

USP-NF. (n.d.). Methanesulfonic Acid. Retrieved from [Link]

-

Eqipped. (n.d.). HPLC-Grade 1-Hexanesulfonic Acid Sodium Salt. Retrieved from [Link]

-

Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Retrieved from [Link]

-

ResearchGate. (2025). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Retrieved from [Link]

-

ResearchGate. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Retrieved from [Link]

- Google Patents. (n.d.). GB2546513A - Process of preparing active pharmaceutical ingredient salts.

-

Johansson, E., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Pharmaceutical Development and Technology, 23(10), 1018-1025. Retrieved from [Link]

-

Crystal Pharmatech Co., Ltd. (n.d.). Case Study 1: Indinavir - Early Salt Form Change. Retrieved from [Link]

-

Snodin, D. J. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 62(6), 675-695. Retrieved from [Link]

-

ResearchGate. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Retrieved from [Link]

-

Khan, M. A., & Madni, A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(24), 7578. Retrieved from [Link]

-

Kumar, L., & Singh, S. (2022). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Pharmaceutical Sciences, 111(1), 6-18. Retrieved from [Link]

-

ResearchGate. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges | Request PDF. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis, 3(1). Retrieved from [Link]

-

Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1888. Retrieved from [Link]

-

Hanna Instruments. (n.d.). Hanna Titration Procedure. Retrieved from [Link]

-

Patel, M., et al. (2020). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent. Journal of Applied Pharmaceutical Science, 10(1), 1-8. Retrieved from [Link]

-

Hossain, M. S., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(12), 7937-7955. Retrieved from [Link]

-

US EPA. (2006, November 24). Ethanesulfonic acid, 2-hydroxy- monosodium salt. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Ethanesulphonic acid sodium salt, for HPLC 99%+. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Ethanesulfonic acid, 70% aqueous solution | 594-45-6 | FE111855 [biosynth.com]

- 8. Separation of Ethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. shimadzu.com [shimadzu.com]

- 10. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US10881616B2 - Process of preparing active pharmaceutical ingredient salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Ethanesulfonic Acid Sodium Salt Monohydrate for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or excipient is a critical physicochemical property that profoundly influences its behavior in formulation, manufacturing, and in vivo performance. This technical guide provides a comprehensive overview of the solubility characteristics of ethanesulfonic acid sodium salt monohydrate, a compound frequently utilized in pharmaceutical development. While qualitative data confirms its high solubility in aqueous and polar solvent systems, this guide addresses the conspicuous absence of readily available quantitative solubility data. It serves as a foundational resource for researchers by not only summarizing the known physicochemical properties but also by providing a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is structured to empower drug development professionals with the necessary theoretical framework and practical methodologies to thoroughly characterize this important compound, ensuring robust and reliable formulation strategies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug development, solubility is a cornerstone property that dictates the developability of a molecule into a safe and effective medicinal product. For a drug to exert its therapeutic effect, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant formulation challenges.

Ethanesulfonic acid and its salts, such as this compound, are frequently employed in pharmaceutical formulations.[1] The sodium salt is often used to improve the solubility and stability of drug substances. A thorough understanding of its own solubility profile is therefore paramount for formulators to predict and control the behavior of their drug products. This guide will delve into the known properties of this compound and provide the necessary tools for researchers to generate the precise solubility data required for their work.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is essential to contextualize its solubility behavior. This compound is the hydrated sodium salt of ethanesulfonic acid.

Chemical Structure and Properties

-

Molecular Formula: C₂H₇NaO₄S[2]

-

Molecular Weight: 150.13 g/mol [2]

-

Appearance: White crystalline solid[3]

-

Melting Point: 248-256 °C (literature values may vary)

The key physicochemical parameters of the parent acid, ethanesulfonic acid, provide valuable insight into the expected behavior of its salt form.

| Property | Value | Source |

| pKa | -1.68 | Wikipedia |

| logP | -0.37 | Wikipedia |

The very low pKa of ethanesulfonic acid indicates that it is a strong acid, and thus its sodium salt will be fully ionized over the entire physiological pH range. The negative logP value suggests a high degree of hydrophilicity, which is consistent with the observed high solubility in water.

Qualitative Solubility Profile

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The absence of published quantitative data requires researchers to perform their own solubility assessments. The "gold standard" for determining equilibrium solubility is the shake-flask method . This method is widely accepted by regulatory bodies and is detailed in pharmacopeias such as the United States Pharmacopeia (USP). The following protocol is a robust, self-validating system designed to yield accurate and reproducible results.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is, by definition, the solubility of the compound under those conditions.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.

-

Constant Temperature: Solubility is temperature-dependent. A constant temperature water bath or incubator is crucial for accurate and reproducible results.

-

Agitation: Increases the surface area of the solid exposed to the solvent, which accelerates the rate at which equilibrium is reached.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This is typically determined by measuring the concentration at different time points until it remains constant.

-

Phase Separation: It is critical to separate the undissolved solid from the saturated solution before analysis to avoid artificially high results. This is typically achieved through centrifugation and/or filtration.

-

Validated Analytical Method: An accurate and precise analytical method is required to quantify the concentration of the dissolved solute in the saturated solution. High-Performance Liquid Chromatography (HPLC) is a common and reliable choice.[4]

Detailed Step-by-Step Methodology

1. Preparation of Materials:

- This compound (of known purity).

- Selected solvents (e.g., purified water, ethanol, methanol, acetone) of high purity.

- Scintillation vials or flasks with screw caps.

- A temperature-controlled orbital shaker or water bath.

- A centrifuge.

- Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).

- A validated analytical method for the quantification of ethanesulfonate (e.g., HPLC with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as ethanesulfonate lacks a strong chromophore).[4]

2. Experimental Procedure: a. Add an excess amount of this compound to a series of vials. A general rule of thumb is to add at least twice the expected amount needed for saturation. b. Add a known volume of the desired solvent to each vial. c. Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications). d. Agitate the samples at a constant rate for a predetermined time (e.g., 24, 48, and 72 hours to ensure equilibrium is reached). e. After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. f. Carefully withdraw an aliquot of the supernatant using a syringe. g. Immediately filter the aliquot through a syringe filter into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane. h. Dilute the filtered sample as necessary to bring the concentration within the calibration range of the analytical method. i. Analyze the samples using the validated analytical method to determine the concentration of the dissolved this compound.

3. Data Analysis and Interpretation:

- The concentration of the solute in the filtered supernatant represents the equilibrium solubility at that specific temperature and in that solvent.

- Compare the results from different equilibration times. If the concentrations are consistent, it indicates that equilibrium was reached.

- Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualization of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Their Implications

Several factors can influence the measured solubility of this compound.

-

Temperature: For most solids, solubility increases with temperature. However, this relationship must be determined empirically.

-

pH: Given the very low pKa of the parent acid, the solubility of the sodium salt is expected to be independent of pH in the physiological range.

-

Common Ion Effect: In the presence of other sodium salts, the solubility of sodium ethanesulfonate may be slightly reduced due to the common ion effect.

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion: Empowering Research through Empirical Data

This technical guide has synthesized the available information on the physicochemical properties of this compound, highlighting its high qualitative solubility in aqueous and polar media. The notable absence of quantitative solubility data in the public domain underscores the necessity for empirical determination. By providing a detailed, rationale-driven, and self-validating experimental protocol based on the authoritative shake-flask method, this guide empowers researchers, scientists, and drug development professionals to generate the precise and reliable solubility data essential for their work. A thorough understanding and empirical characterization of solubility are indispensable for the successful development of robust and effective pharmaceutical formulations.

References

-

This compound. PubChem. Available at: [Link]

-

ETHANESULFONIC ACID SODIUM SALT. Ataman Kimya. Available at: [Link]

-

Sodium Ethanesulfonate. Leading Sulfonic Acid & Guanidine Supplier in China. Available at: [Link]

-

Ethanesulfonic acid. Wikipedia. Available at: [Link]

-

The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, and sodium 1-octanesulfonate at 25 degrees C. PubMed. Available at: [Link]

Sources

Ethanesulfonic acid sodium salt monohydrate safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of Ethanesulfonic Acid Sodium Salt Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reagent Bottle

Ethanesulfonic acid sodium salt, particularly in its monohydrate form, is more than a mere catalog chemical; it is a critical enabler in modern pharmaceutical science and organic synthesis. While its primary application lies in the formation of pharmaceutically acceptable salts to enhance the bioavailability, solubility, and stability of active pharmaceutical ingredients (APIs), it also serves as a valuable buffering agent and a key intermediate in various synthetic pathways.[1] Its utility, however, is predicated on a comprehensive understanding of its chemical nature and the implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a senior application scientist, the objective here is to provide a deeper, field-tested perspective on handling this compound. We will explore the causality behind safety recommendations, establish self-validating protocols, and ground our discussion in authoritative data to ensure both personnel safety and experimental integrity.

Section 1: Compound Profile and Physicochemical Properties

A foundational understanding of a compound's properties is the first principle of its safe and effective use. This compound is a white, crystalline, and hygroscopic solid.[2][3] Its high solubility in water is a key characteristic, stemming from the ionic nature of the sodium sulfonate group.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₂H₅NaO₃S · H₂O (Monohydrate) | |

| Molecular Weight | 150.13 g/mol (Monohydrate) | [4] |

| CAS Number | 308103-56-2 (Monohydrate) | |

| Appearance | White crystalline powder/solid | [2] |

| Solubility | Highly soluble in water | [2] |

| Melting Point | 248-256 °C (anhydrous form may differ) | |

| Stability | Stable under normal conditions; hygroscopic | [2][3] |